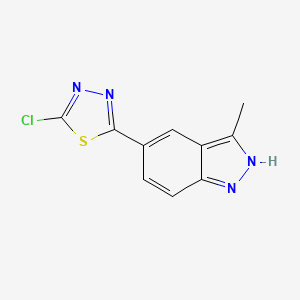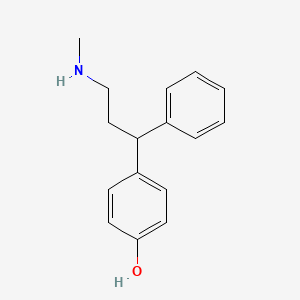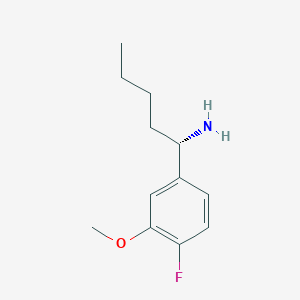![molecular formula C15H14N2O2 B12972230 (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)
(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common method involves the use of 1H-indole-3-carbaldehyde as a precursor, which undergoes a series of reactions including cycloaddition, dehydration, and oxidative aromatization . These reactions are often performed under greener reaction conditions using oxygen as the sole oxidant and water as the solvent .
Industrial Production Methods
The use of multicomponent reactions and green chemistry principles would be advantageous for large-scale production due to their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different indole derivatives, while reduction can produce various substituted indoles .
Applications De Recherche Scientifique
(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of various biological processes . Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor used in the synthesis of (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid.
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole: Another indole derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific structure and the range of reactions it can undergo.
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3H-benzo[e]indol-1-yl)propanoic acid |
InChI |
InChI=1S/C15H14N2O2/c16-12(15(18)19)7-10-8-17-13-6-5-9-3-1-2-4-11(9)14(10)13/h1-6,8,12,17H,7,16H2,(H,18,19)/t12-/m0/s1 |
Clé InChI |
UCJDYMGBAVMEAQ-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C(=CN3)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CN3)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)


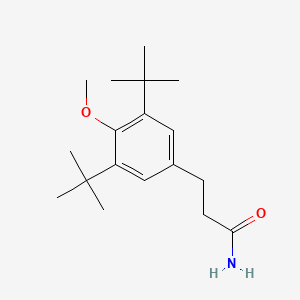
![7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B12972176.png)


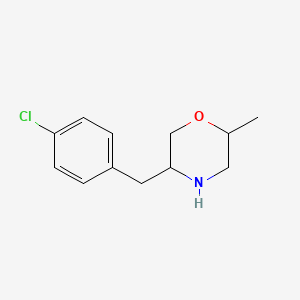
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12972198.png)
